[3-(Dimethylamino)phenyl]methanol
Overview
Description
[3-(Dimethylamino)phenyl]methanol is a useful research compound. Its molecular formula is C9H13NO and its molecular weight is 151.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
1. Structural Analysis and Conformational Study
[3-(Dimethylamino)phenyl]methanol has been the subject of structural and conformational studies. For example, Zhang et al. (2015) investigated its X-ray structure and hydrogen bonding interactions in tris(2-(dimethylamino)phenyl)methanol salt derivatives. They noted that the hydrogen bond plays a significant role in the conformational conversions of molecules (Zhang et al., 2015).
2. Photophysical Properties
Research by Singh and Darshi (2004) focused on the fluorescence properties of related compounds, examining electronic absorption and fluorescence in different environments. This study highlighted the solvatochromic fluorescence and its correlation with solvent polarity (Singh & Darshi, 2004).
3. Hydrogen Bonding Interactions
Pivovarenko, Wróblewska, and Błażejowski (2004) studied the impact of hydrogen bonding interactions on electronic absorption and emission transitions. Their research provided insights into how hydrogen bonding affects the spectral characteristics of this compound derivatives (Pivovarenko et al., 2004).
4. Excited State Intramolecular Proton Transfer
The molecule’s behavior in excited states, specifically the intramolecular proton transfer processes, was explored by Liu et al. (2019). They provided a theoretical interpretation of the excited-state hydrogen bonding mechanisms, contributing to a better understanding of its photophysical properties (Liu et al., 2019).
Mechanism of Action
The mechanism of action for similar compounds involves the alkylation reaction of ketene silyl acetals with different electrophiles . In the case of reactions with thionyl chloride, the conversion of alcohols to alkyl halides proceeds through a substitution reaction – specifically, an SN2 mechanism .
Safety and Hazards
Future Directions
The future directions for “[3-(Dimethylamino)phenyl]methanol” and similar compounds could involve further exploration of their synthesis methods and potential applications. For instance, the use of fluorinated alcohols as solvents and promoters of chemical transformations is a promising area of research .
Properties
IUPAC Name |
[3-(dimethylamino)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-10(2)9-5-3-4-8(6-9)7-11/h3-6,11H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUXZVSDDHCTBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70178068 | |
Record name | m-(Dimethylamino)benzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70178068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23501-93-1 | |
Record name | 3-(Dimethylamino)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23501-93-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | m-(Dimethylamino)benzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023501931 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | m-(Dimethylamino)benzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70178068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | m-(dimethylamino)benzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.531 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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